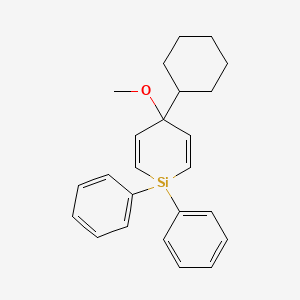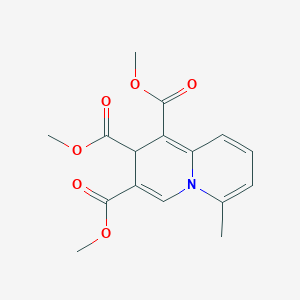
2-Chloroethyl N,N'-bis(2-methylphenyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group and two methylphenyl groups attached to a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine with N,N’-bis(2-methylphenyl)phosphorodiamidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Known for its use in medicinal chemistry and as an intermediate in drug synthesis.
N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine: Utilized in the synthesis of heterocyclic compounds and pharmaceuticals.
Uniqueness
2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
62026-11-3 |
|---|---|
Molecular Formula |
C16H20ClN2O2P |
Molecular Weight |
338.77 g/mol |
IUPAC Name |
N-[2-chloroethoxy-(2-methylanilino)phosphoryl]-2-methylaniline |
InChI |
InChI=1S/C16H20ClN2O2P/c1-13-7-3-5-9-15(13)18-22(20,21-12-11-17)19-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
SBUPBDNHXSGVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2C)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium chloride](/img/structure/B14546349.png)

![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)
![Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-](/img/structure/B14546377.png)

![{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B14546382.png)
![6H-Cyclopenta[b]thiophene, 5,6-dimethyl-](/img/structure/B14546383.png)






![lithium;5-methyl-2H-cyclopenta[b]thiophen-2-ide](/img/structure/B14546440.png)
